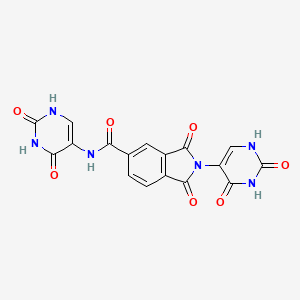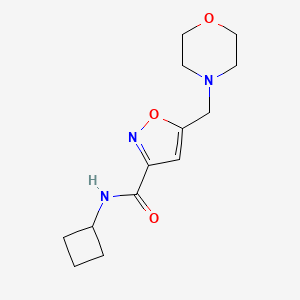
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as CYM5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been designed to target specific biological pathways and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the inhibition of specific biological pathways, including the NF-κB and STAT3 signaling pathways. These pathways play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these pathways, N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activation of NF-κB and STAT3, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its specificity and potency. It has been shown to have a high affinity for its target proteins and can inhibit their activity at low concentrations. However, one of the limitations of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its poor solubility, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a tool compound to study specific biological pathways. N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can be used to investigate the role of NF-κB and STAT3 in various cellular processes and diseases.
Synthesis Methods
The synthesis of N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are commercially available and include cyclobutylamine, 4-morpholinecarboxaldehyde, and isoxazole-3-carboxylic acid. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction, to produce the final product.
Scientific Research Applications
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies.
properties
IUPAC Name |
N-cyclobutyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(14-10-2-1-3-10)12-8-11(19-15-12)9-16-4-6-18-7-5-16/h8,10H,1-7,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPAVUVICVSLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
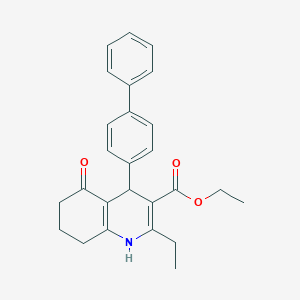
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
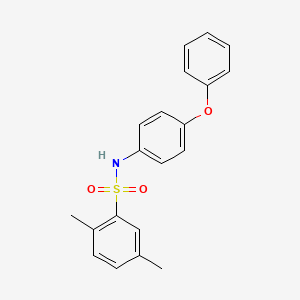
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
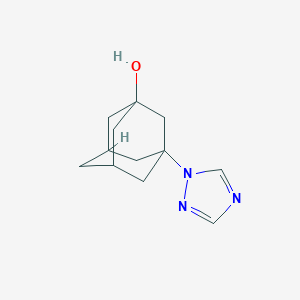
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)
